Cas no 857041-79-3 (2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide)

2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide
- 1-[2-chloranylethanoyl(phenyl)amino]-3-phenyl-urea
- 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide
- 857041-79-3
- cid_4868361
- HMS2914I06
- EN300-11002
- Z90664842
- G38768
- AKOS030700668
- CHEBI:149818
- CS-0231796
- 1-(N-(2-chloroacetyl)anilino)-3-phenyl-urea
- CHEMBL1478578
- BDBM47909
- SMR000595100
- 1-(N-(2-chloroacetyl)anilino)-3-phenylurea
- MLS001177992
- 1-(N-(2-chloro-1-oxoethyl)anilino)-3-phenylurea
- 895-536-2
- 2-chloro-N-phenyl-N-((phenylcarbamoyl)amino)acetamide
-
- インチ: InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21)
- InChIKey: MBYYZKVXOFINJG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 303.0774544g/mol
- どういたいしつりょう: 303.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 61.4Ų
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302466-50mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 50mg |
¥409.00 | 2024-07-28 | |
Enamine | EN300-11002-10.0g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 10g |
$1224.0 | 2023-04-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302466-5g |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 5g |
¥6720.00 | 2024-07-28 | |
TRC | C615108-500mg |
2-Chloro-N-Phenyl-N-[(Phenylcarbamoyl)Amino]Acetamide |
857041-79-3 | 500mg |
$ 320.00 | 2022-06-02 | ||
Enamine | EN300-11002-2.5g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 2.5g |
$558.0 | 2023-10-27 | |
Enamine | EN300-11002-1.0g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 1g |
$284.0 | 2023-04-29 | |
Aaron | AR019KQW-250mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 250mg |
$98.00 | 2025-02-10 | |
Aaron | AR019KQW-10g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 10g |
$1708.00 | 2023-12-14 | |
Aaron | AR019KQW-50mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 50mg |
$43.00 | 2025-02-10 | |
1PlusChem | 1P019KIK-100mg |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 100mg |
$138.00 | 2024-04-21 |
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamideに関する追加情報
Comprehensive Overview of 2-(Chloroacetyl)-N,2-diphenylhydrazinecarboxamide (CAS No. 857041-79-3)
2-(Chloroacetyl)-N,2-diphenylhydrazinecarboxamide (CAS No. 857041-79-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloroacetyl group and a diphenylhydrazinecarboxamide backbone, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's CAS number 857041-79-3 serves as a critical identifier in regulatory and scientific databases, ensuring precise tracking in global supply chains.
In recent years, the demand for 2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide has surged due to its role in green chemistry applications. With sustainability becoming a focal point in chemical synthesis, this compound's efficiency in catalytic reactions aligns with industry trends toward eco-friendly processes. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a topic frequently searched by quality control professionals. Additionally, its stability under varying pH conditions makes it a subject of interest for formulation scientists optimizing drug delivery systems.
The compound's nomenclature often leads to queries about its IUPAC name and structural analogs, reflecting users' need for precise chemical data. For instance, searches for "857041-79-3 solubility" or "diphenylhydrazinecarboxamide derivatives" highlight its relevance in solubility studies and derivatization research. Furthermore, its mechanism of action in biological systems is a hot topic, with studies suggesting interactions with cellular enzymes. This aligns with broader interest in targeted therapy and small-molecule drugs, which dominate pharmaceutical discussions.
From a commercial perspective, suppliers of CAS 857041-79-3 emphasize its high batch-to-batch consistency, a key concern for industrial buyers. Regulatory compliance, particularly regarding REACH and GMP standards, is another frequently searched aspect, underscoring the compound's integration into global markets. As synthetic methodologies evolve, microwave-assisted synthesis of this compound has emerged as a trending subtopic, reducing reaction times and improving yields—a nod to the industry's drive for innovation.
In conclusion, 2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide represents a nexus of academic and industrial research, bridging gaps between chemical synthesis, drug development, and sustainable practices. Its multifaceted applications and the growing body of literature around CAS No. 857041-79-3 ensure its continued prominence in scientific discourse.
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